molecular formula C11H13BClNO4 B1451223 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid CAS No. 1072946-43-0

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid

Cat. No. B1451223
M. Wt: 269.49 g/mol
InChI Key: DDFIHSITKHAAKQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C₁₁H₁₄BNO₄ . It belongs to the class of boronic acids and contains a chloro-substituted phenyl ring attached to a boron atom, which is further coordinated with a morpholine-4-carbonyl group .

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, was synthesized and analyzed. It displayed a distinct crystal structure and exhibited molluscicidal effects (Duan et al., 2014).

Chemical Synthesis Applications

  • Phenylboronic acid, including derivatives like 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid, has been used in chemical reactions such as the synthesis of C3-symmetric 2H-chromene derivatives (Pettigrew et al., 2005).
  • In a novel boronic acid Mannich reaction, derivatives of phenylboronic acid were utilized with α,α-dichloro- and α,α,ω-trichloroaldehydes, leading to the formation of 1-phenyl-1-morpholinoalkan-2-ones (Stas & Tehrani, 2007).

Anticancer Research

  • Derivatives of phenylboronic acid have been explored for their antiproliferative and proapoptotic properties, showing promise as potential anticancer agents. They exhibited specific effects on cell cycle arrest and caspase-3 activation in cancer cell lines (Psurski et al., 2018).

Material Science and Catalysis

  • Phenylboronic acid derivatives have been used in the depolymerization of cellulose in water, showing efficacy in hydrolyzing cellulose to form water-soluble oligosaccharides (Levi et al., 2016).

Fluorescence Quenching Studies

  • The fluorescence quenching of derivatives like 5-chloro-2-methoxyphenylboronic acid has been studied, contributing to understanding the mechanisms of fluorescence in chemical compounds (Geethanjali et al., 2015).

Pharmaceutical Intermediate Synthesis

  • The synthesis of derivatives like 2-chloro-5-(trifluoromethyl)phenylboronic acid has been explored, providing valuable methods for producing pharmaceutical intermediates (Ren Yuan-long, 2007).

properties

IUPAC Name

[5-chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFIHSITKHAAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674549
Record name [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid

CAS RN

1072946-43-0
Record name B-[5-Chloro-2-(4-morpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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